molecular formula C60H56O11 B12295507 Conocurvone CAS No. 149572-31-6

Conocurvone

Cat. No.: B12295507
CAS No.: 149572-31-6
M. Wt: 953.1 g/mol
InChI Key: IJDNMADFCZSLQD-UPMPAGDASA-N
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Description

Conocurvone is a naturally occurring trimeric benzochromene compound isolated from the Conospermum plants. It has garnered significant attention due to its potent anti-HIV activity. This compound is part of a broader class of pyranonaphthoquinone natural products, which are known for their diverse biological activities .

Chemical Reactions Analysis

Types of Reactions: Conocurvone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride, acidic catalysts, and various oxidizing and reducing agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed: The major products formed from the reactions of this compound include various naphthoquinone derivatives, which exhibit enhanced biological activities. These derivatives are often evaluated for their potential as antiviral and anticancer agents .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Conocurvone is unique due to its trimeric structure, which enhances its biological activity compared to monomeric and dimeric naphthoquinones. Similar compounds include ganoderic acid A and oleuropein, which also exhibit antiviral properties but differ in their molecular structures and mechanisms of action . The trimeric structure of this compound allows for more potent interactions with its molecular targets, making it a more effective antiviral agent .

Similar Compounds

  • Ganoderic acid A
  • Oleuropein
  • Teretifolione B

This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

149572-31-6

Molecular Formula

C60H56O11

Molecular Weight

953.1 g/mol

IUPAC Name

(3R)-8,9-bis[(3R)-9-hydroxy-3-methyl-3-(4-methylpent-3-enyl)-7,10-dioxobenzo[f]chromen-8-yl]-3-methyl-3-(4-methylpent-3-enyl)benzo[f]chromene-7,10-dione

InChI

InChI=1S/C60H56O11/c1-31(2)13-10-25-58(7)28-22-34-40(69-58)19-16-37-43(34)53(64)47(49-52(63)39-18-21-42-36(45(39)55(66)57(49)68)24-30-60(9,71-42)27-12-15-33(5)6)46(50(37)61)48-51(62)38-17-20-41-35(44(38)54(65)56(48)67)23-29-59(8,70-41)26-11-14-32(3)4/h13-24,28-30,67-68H,10-12,25-27H2,1-9H3/t58-,59-,60-/m1/s1

InChI Key

IJDNMADFCZSLQD-UPMPAGDASA-N

Isomeric SMILES

CC(=CCC[C@@]1(C=CC2=C(O1)C=CC3=C2C(=O)C(=C(C3=O)C4=C(C(=O)C5=C(C4=O)C=CC6=C5C=C[C@@](O6)(C)CCC=C(C)C)O)C7=C(C(=O)C8=C(C7=O)C=CC9=C8C=C[C@@](O9)(C)CCC=C(C)C)O)C)C

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C=CC3=C2C(=O)C(=C(C3=O)C4=C(C(=O)C5=C(C4=O)C=CC6=C5C=CC(O6)(C)CCC=C(C)C)O)C7=C(C(=O)C8=C(C7=O)C=CC9=C8C=CC(O9)(C)CCC=C(C)C)O)C)C

Origin of Product

United States

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